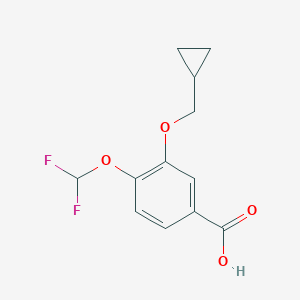

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFDIFLMMLWKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368468 | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-62-9 | |

| Record name | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Introduction

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a key pharmaceutical intermediate, most notably in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Beyond its role as a synthetic precursor, this benzoic acid derivative has demonstrated biological activity, showing potential in attenuating pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 162401-62-9 | [1][5][6][7][8] |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][5][7][8] |

| Molecular Weight | 258.22 g/mol | [1][5][6][7][8] |

| Appearance | White to Off-White Solid | [2][9] |

| Melting Point | 118-120 °C | [2][6] |

| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [6][10] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][6] |

| pKa | 3.87 ± 0.10 (Predicted) | [2] |

| SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | [1][5][8] |

| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [5][7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of its corresponding aldehyde.[2][10]

Protocol:

-

Dissolution: Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[2]

-

Addition of Oxidant: To the solution, add a solution of sodium chlorite (8.2 g, 75 mmol) dissolved in water (15 ml).[2]

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.[2]

-

Precipitation: Add water (300 ml) to the mixture to precipitate the solid product.[2]

-

Isolation and Drying: Filter the resulting solid and dry it at 40°C under vacuum to yield the final product.[2][6]

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Role as an Intermediate for PDE4 Inhibitors

This compound is a well-established intermediate in the preparation of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[11][12] By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in inflammatory responses.[13] This mechanism is central to its therapeutic effects in inflammatory diseases like COPD.[12][13]

Caption: Mechanism of action for PDE4 inhibitors like Roflumilast.

Inhibition of TGF-β/Smad Signaling Pathway

Recent studies have revealed that this compound itself possesses biological activity.[4] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells.[2][4] The downstream signaling of TGF-β1 is heavily reliant on the Smad pathway.[4] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 proteins are phosphorylated. These then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression, promoting fibrosis.[4] The compound has been observed to significantly reduce the phosphorylation of Smad2/3, thereby blocking this pro-fibrotic signaling cascade.[2][4]

Caption: Inhibition of the TGF-β/Smad signaling pathway by the title compound.

Protocol for In Vitro EMT Inhibition Assay

The following protocol is based on studies evaluating the compound's effect on TGF-β1-induced EMT in A549 lung epithelial cells.[4]

Objective: To determine if this compound can inhibit the cellular changes associated with EMT induced by TGF-β1.

Methodology:

-

Cell Culture: Culture A549 human lung epithelial cells in an appropriate medium until they reach a suitable confluency.

-

Induction of EMT: Stimulate the A549 cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.[4]

-

Treatment: Concurrently treat separate groups of TGF-β1-stimulated cells with varying concentrations of this compound.

-

Western Blot Analysis: After the treatment period, lyse the cells and collect the protein. Perform Western blot analysis to measure the expression levels of key EMT markers.

-

Analysis of Signaling: To confirm the mechanism, measure the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. A reduction in the p-Smad2/3 to total Smad2/3 ratio would indicate pathway inhibition.[2][4]

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 162401-62-9 [chemicalbook.com]

- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 162401-62-9 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound 162401-62-9 [sigmaaldrich.com]

- 9. Roflumilast Related Compound D (3-(Cyclopropylmethoxy)-4-(… [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] The document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, outlines a common synthetic protocol, and describes a standard workflow for its structural verification. Furthermore, it explores the compound's biological significance, particularly its role as an inhibitor in the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a critical pathway in the progression of pulmonary fibrosis.

Introduction

This compound (CAS No. 162401-62-9) is a substituted benzoic acid derivative.[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[1] Recent research has also highlighted its potential therapeutic effects, demonstrating its ability to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) and bleomycin-induced pulmonary fibrosis, making it a molecule of interest for fibrosis research.

Chemical Structure and Properties

The molecular structure of the compound features a benzoic acid core substituted with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 162401-62-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][2] |

| Molecular Weight | 258.22 g/mol | [1][2][] |

| Appearance | White to Off-White Solid | [][5] |

| Melting Point | 119-121 °C | [] |

| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [1][] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [1][] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data for Structure Elucidation

The following tables summarize the key spectroscopic data used to confirm the structure of the title compound. While experimental ¹H NMR data is available, the ¹³C NMR, MS, and IR data are predicted based on the known structure and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.70 | d | 8.4 | Ar-H |

| Aromatic | 7.65 | s | - | Ar-H |

| Aromatic | 7.22 | d | 8.1 | Ar-H |

| Difluoromethoxy | 6.72 | t | 74.7 | -OCHF₂ |

| Methylene | 3.94 | d | 6.6 | -OCH₂- |

| Cyclopropyl | 1.20-1.37 | m | - | -CH- (cyclopropyl) |

| Cyclopropyl | 0.65-0.71 | m | - | -CH₂- (cyclopropyl) |

| Cyclopropyl | 0.36-0.41 | m | - | -CH₂- (cyclopropyl) |

Data sourced from patent CN103304408A.

| Predicted ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid | ~170 | C=O |

| Aromatic | ~150 | C-O (difluoromethoxy) |

| Aromatic | ~148 | C-O (cyclopropylmethoxy) |

| Aromatic | ~125 | C-COOH |

| Aromatic | ~124 | CH |

| Aromatic | ~117 | CH |

| Aromatic | ~115 | CH |

| Difluoromethoxy | ~114 (t) | -OCHF₂ |

| Methylene | ~75 | -OCH₂- |

| Cyclopropyl | ~11 | -CH- (cyclopropyl) |

| Cyclopropyl | ~4 | -CH₂- (cyclopropyl) |

Mass Spectrometry (MS)

| Technique | Expected [M-H]⁻ (m/z) | Key Fragments (Expected) |

| ESI-MS | 257.06 | 213.07 ([M-H-CO₂]⁻), 199.05 ([M-H-CO₂-CH₂]⁻) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ether) | 1260-1000 | Stretching |

| C-F | 1150-1000 | Stretching |

Experimental Protocols

Synthesis Protocol

The following protocol is adapted from synthetic procedures outlined in the literature for the oxidation of the corresponding benzaldehyde.

Reaction: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound.

Materials:

-

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol)

-

Sulfamic acid (7.3 g, 75 mmol)

-

Sodium chlorite (8.2 g, 75 mmol)

-

Glacial acetic acid (50 ml)

-

Water

Procedure:

-

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).

-

Prepare a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).

-

Add the sodium chlorite solution to the solution from step 1.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add water (300 ml) to the reaction mixture to precipitate the solid product.

-

Filter the solid and dry at 40°C to obtain this compound.

Structure Elucidation Workflow

The confirmation of the synthesized compound's structure follows a logical workflow involving purification and spectroscopic analysis.

Caption: Standard workflow for the structure elucidation of a synthesized compound.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the TGF-β1/Smad signaling pathway. This pathway is a key driver of fibrosis in various organs. TGF-β1 initiates the signaling cascade by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated proteins then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes involved in fibrosis, such as those for collagen and α-SMA. The compound has been observed to reduce the phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.

Caption: Mechanism of action in the TGF-β1/Smad signaling pathway.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of standard spectroscopic techniques, including NMR, MS, and IR. The data presented in this guide provides a solid foundation for researchers to identify and characterize this compound. Its role as a key pharmaceutical intermediate and its emerging biological activities underscore the importance of well-defined analytical and synthetic protocols. This guide serves as a valuable technical resource for professionals in the fields of medicinal chemistry, drug development, and fibrosis research.

References

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a key pharmaceutical intermediate primarily used in the synthesis of Roflumilast.[1][2] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] Beyond its role as a synthetic precursor, recent studies have highlighted the biological activity of DGM itself, particularly its anti-fibrotic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and safety information.

Physicochemical Properties

DGM is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [2][3][4] |

| Molecular Weight | 258.22 g/mol | [2][3][5] |

| Melting Point | 117-123 °C | [4][6] |

| Boiling Point (Predicted) | 356.4 ± 37.0 °C | [1] |

| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.87 ± 0.10 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1 | [4] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, primarily in patent literature. These methods often involve the oxidation of the corresponding benzaldehyde or multi-step sequences starting from simpler precursors.

Synthesis via Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

A common method for the preparation of DGM involves the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Experimental Protocol:

-

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[1][2]

-

To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[1][2]

-

Stir the reaction mixture at room temperature for 1 hour.[1][2]

-

Filter the solid and dry it at 40°C under vacuum to yield the final product (12 g, 97% yield).[1][2]

Caption: Workflow for the synthesis of DGM.

Multi-step Synthesis from 3-nitro-4-hydroxybenzoic acid ester

A more complex synthesis route starts from 3-nitro-4-hydroxybenzoic acid ester.[7]

Experimental Protocol Outline:

-

Alkylation: The starting ester undergoes alkylation.[7]

-

Reduction: The nitro group is reduced to an amino group.[7]

-

Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt.[7]

-

Alkylation: The newly formed hydroxyl group is alkylated.[7]

-

Deprotection: The ester is hydrolyzed to the carboxylic acid.[7]

Biological Activity and Mechanism of Action

Recent research has demonstrated that DGM possesses significant anti-fibrotic effects.[1][2] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 alveolar epithelial cells and attenuate bleomycin-induced pulmonary fibrosis in rats.[1][2]

The mechanism of action involves the inhibition of the TGF-β1/Smad signaling pathway.[8] DGM treatment leads to a reduction in the phosphorylation of Smad2/3.[1][2] This, in turn, suppresses the expression of downstream pro-fibrotic proteins such as α-smooth muscle actin (α-SMA) and collagen I, while increasing the expression of the epithelial marker E-cadherin.[1][2]

Caption: DGM inhibits the TGF-β1/Smad signaling pathway.

Safety and Handling

This compound is classified as an acute toxic and irritant substance.[5] The following GHS hazard statements have been associated with it:

-

H301: Toxic if swallowed[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable intermediate in the synthesis of the COPD drug Roflumilast. Furthermore, its own biological activity as an inhibitor of the TGF-β1/Smad signaling pathway and its anti-fibrotic effects make it a compound of interest for further research in the field of pulmonary fibrosis and other related conditions. This guide provides a foundational understanding of its properties, synthesis, and biological rationale for researchers and drug development professionals.

References

- 1. 162401-62-9 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | 162401-62-9 [chemicalbook.com]

- 3. This compound 162401-62-9 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 162401-62-9 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid AKSci J97945 [aksci.com]

- 7. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacture of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] Roflumilast is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1] This document details various synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Synthetic Pathways and Strategies

The synthesis of this compound can be achieved through several routes, primarily involving the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups onto a functionalized benzene ring, followed by the oxidation of a benzaldehyde intermediate. The choice of starting material and the order of functional group introduction are key considerations in optimizing the overall yield and purity of the final product.

Three prominent synthetic strategies have been identified from the literature, starting from 3-halogeno-4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, or 3-nitro-4-hydroxybenzoic acid ester.

Route 1: From 3-Halogeno-4-hydroxybenzaldehyde

This route involves the initial etherification of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by a second etherification to introduce the difluoromethoxy group, and concluding with an oxidation step.

Logical Workflow for Route 1

Caption: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde.

Route 2: From 3,4-Dihydroxybenzaldehyde

This approach begins with the selective etherification of 3,4-dihydroxybenzaldehyde to introduce the difluoromethoxy group, followed by the introduction of the cyclopropylmethoxy group, and finally, oxidation.

Logical Workflow for Route 2

Caption: Synthesis from 3,4-Dihydroxybenzaldehyde.

Route 3: From 3-Nitro-4-hydroxybenzoic acid ester

This multi-step synthesis involves initial alkylation, followed by reduction of the nitro group, diazotization and hydrolysis to a hydroxyl group, a second alkylation, and finally deprotection of the ester.[2]

Logical Workflow for Route 3

Caption: Synthesis from 3-Nitro-4-hydroxybenzoic acid ester.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 3-Chloro-4-hydroxybenzaldehyde | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 |

| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | N,N-Dimethylacetamide | 60 | 12 | 92 | 94.6 |

| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | N,N-Dimethylformamide | 60 | 6 | 85 | 90.5 |

| 3-Bromo-4-hydroxybenzaldehyde | Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 |

Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Potassium Carbonate | DMSO | 120 | 12 | 85 | 93.6 |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Potassium Carbonate | N,N-Dimethylacetamide | 120 | 8 | 90 | 89.6 |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Chlorodifluoroacetic acid | Sodium Carbonate | 1,4-Dioxane | 90 | 8 | 90 | 89.6 |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Ethyl Chlorodifluoroacetate | Potassium Hydroxide | N,N-Dimethylformamide | 60 | 8 | 90 | 89.6 |

Table 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

| Oxidizing Agent | Additive | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| Sodium Chlorite | Sulfamic Acid | Glacial Acetic Acid / Water | Room Temperature | 1 | 97.3 | >99 |

| Hydrogen Peroxide (35%) | Tetrabutylammonium Bromide | - | 100-110°C | 12 | - | - |

| Peracetic Acid (35%) | Tetrabutylammonium Bromide | - | 20-30°C | 12 | - | - |

| Metachloroperbenzoic acid (85%) | Tetrabutylammonium Bromide | Acetic Acid | 100-110°C | 12 | - | - |

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde[1]

-

Under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO) to a 250 mL four-necked flask.

-

Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

-

Stir the mixture for 0.5 hours.

-

Increase the temperature to 110°C and stir for 10 hours.

-

After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

-

Extract the product three times with 100 mL of ethyl acetate.

-

Wash the combined organic layers with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain an oily product.

-

Yield: 11.42 g (91%)

-

HPLC Purity: 95%

-

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde[1]

-

To a 250 mL four-necked flask, add 80 mL of dimethyl sulfoxide (DMSO).

-

Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

-

Heat the mixture to 120°C and stir for 12 hours.

-

Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

-

Extract the product three times with 100 mL of ethyl acetate.

-

Wash the combined organic layers with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain an oily product.

-

Yield: 10.28 g (85%)

-

HPLC Purity: 93.6%

-

Protocol 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound[3]

-

Dissolve 24.2 g (100 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 14.6 g (150 mmol) of sulfamic acid in 200 mL of glacial acetic acid.

-

To this solution, slowly add a solution of 13.6 g (150 mmol) of sodium chlorite in 30 mL of water.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add water to the reaction mixture to precipitate the solid product.

-

Filter the solid and wash with pure water.

-

Dry the solid to obtain the final product.

-

Yield: 25.1 g (97.3%) as an off-white solid.

-

Mechanism of Action: PDE4 Inhibition Signaling Pathway

This compound is a crucial intermediate for Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a reduction in the inflammatory response.[5][6][7][8]

The diagram below illustrates the signaling pathway affected by PDE4 inhibition.

Caption: PDE4 Inhibition Signaling Pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions. The information presented herein is intended for research and development purposes and should be handled by qualified professionals.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

Unveiling the Anti-Fibrotic Potential of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM) is a key pharmaceutical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] While historically viewed through the lens of its role in the manufacturing of this established therapeutic, recent scientific inquiry has unveiled its own intrinsic biological activities. This technical guide provides an in-depth exploration of the current understanding of DGM's biological effects, with a particular focus on its newly discovered anti-fibrotic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.

Core Biological Activity: Attenuation of Pulmonary Fibrosis

Recent studies have demonstrated that this compound (DGM) exhibits significant anti-fibrotic activity. This has been observed both in in-vitro models of epithelial-mesenchymal transition (EMT), a key process in fibrosis, and in in-vivo preclinical models of pulmonary fibrosis.[1][3]

In-vitro, DGM has been shown to counteract the effects of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine.[3] Specifically, DGM treatment of A549 lung epithelial cells was found to inhibit the TGF-β1-induced transition of these cells into a mesenchymal phenotype. This was evidenced by the suppression of mesenchymal markers such as α-smooth muscle actin (α-SMA), vimentin, and collagen I, alongside an increase in the epithelial marker E-cadherin.[1][3]

These in-vitro findings were corroborated in a bleomycin-induced rat model of pulmonary fibrosis.[1][3] Administration of DGM at doses of 30 mg/kg and 60 mg/kg was shown to reduce the extent of lung damage and fibrosis.[3]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of this compound appear to be mediated through the inhibition of the canonical Transforming Growth Factor-β (TGF-β) signaling pathway.[3] A crucial step in this pathway is the phosphorylation of the receptor-regulated Smad proteins, Smad2 and Smad3. Upon phosphorylation, these proteins form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[4][5]

Experimental evidence indicates that treatment with DGM leads to a significant reduction in the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[1][3] By inhibiting this key signaling event, DGM effectively dampens the downstream pro-fibrotic cellular responses.

Quantitative Data Summary

The anti-fibrotic effects of this compound have been quantified in both in-vitro and in-vivo settings. The following tables summarize the key findings.

Table 1: In-Vitro Efficacy of DGM on TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells

| Biomarker | Treatment | Result |

| α-SMA | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |

| Vimentin | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |

| Collagen I | TGF-β1 + DGM | Decreased expression compared to TGF-β1 alone |

| E-cadherin | TGF-β1 + DGM | Increased expression compared to TGF-β1 alone |

| p-Smad2/3 | TGF-β1 + DGM | Significantly reduced phosphorylation levels |

Table 2: In-Vivo Efficacy of DGM in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis

| Parameter | DGM Dosage | Result |

| Lung Damage & Fibrosis | 30 mg/kg | Reduction in the degree of lung damage and fibrosis |

| Lung Damage & Fibrosis | 60 mg/kg | Reduction in the degree of lung damage and fibrosis |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells

-

Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

EMT Induction: To induce EMT, A549 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (typically at a concentration of 5 ng/mL) for 48-72 hours.[6][7]

-

DGM Treatment: DGM is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, either concurrently with or prior to the addition of TGF-β1.

-

Endpoint Analysis:

-

Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and western blotting to analyze the expression levels of EMT markers (E-cadherin, vimentin, α-SMA) and signaling proteins (Smad2/3, p-Smad2/3).

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against EMT markers to visualize changes in protein expression and cellular morphology.

-

RT-PCR: RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the mRNA expression levels of target genes.

-

In-Vivo Bleomycin-Induced Pulmonary Fibrosis in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats (typically 10 weeks old, weighing 200-250g) are used.[8] The animals are acclimatized for at least one week before the experiment.

-

Induction of Fibrosis:

-

Rats are anesthetized (e.g., intraperitoneal injection of sodium pentobarbital).

-

A single intratracheal instillation of bleomycin sulfate (typically 5 mg/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[2][8] Control animals receive an equivalent volume of sterile saline.

-

-

DGM Administration: DGM is administered to the treatment groups, typically via oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) daily for a defined period (e.g., 21 or 28 days) following bleomycin instillation.[2][3]

-

Assessment of Pulmonary Fibrosis:

-

Histopathology: At the end of the study period, the animals are euthanized, and the lungs are harvested, fixed in formalin, and embedded in paraffin. Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, lung injury, and collagen deposition.

-

Ashcroft Scoring: The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[2][9]

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and cytokine levels.

-

Conclusion and Future Directions

The discovery of the anti-fibrotic properties of this compound marks a significant shift in the perception of this molecule, from a mere synthetic intermediate to a compound with potential therapeutic value in its own right. Its ability to modulate the TGF-β/Smad signaling pathway provides a clear mechanistic basis for its observed effects on epithelial-mesenchymal transition and pulmonary fibrosis.

Further research is warranted to fully elucidate the therapeutic potential of DGM. This should include comprehensive pharmacokinetic and toxicological studies, as well as investigations into its efficacy in other models of fibrotic diseases. The findings presented in this guide offer a solid foundation for such future endeavors and highlight a promising new avenue for the development of anti-fibrotic therapies.

References

- 1. atsjournals.org [atsjournals.org]

- 2. criver.com [criver.com]

- 3. Quantitative Evaluation of Fibrosis in IPF Patients: Meaning of Diffuse Pulmonary Ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Epithelial-Mesenchymal Transition of A549 Cells by Prostaglandin D2 [cellphysiolbiochem.com]

- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]

discovery and history of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document details its discovery and history, compiles quantitative data, outlines experimental protocols for its synthesis, and explores its biological activity, including its role in the TGF-β/Smad signaling pathway.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Roflumilast was first identified in 1993 by scientists at Altana Pharma (now part of Nycomed/Takeda) during a comprehensive screening program for benzamide derivatives.[3] The initial synthesis of Roflumilast and its analogues necessitated the preparation of novel substituted benzoic acids, including this compound.

The earliest methods for synthesizing this key intermediate were disclosed in patents filed in the mid-1990s.[4] These initial routes established the foundational chemistry for producing the specific substitution pattern required for the desired pharmacological activity of Roflumilast. Over the years, numerous alternative and improved synthetic methods have been developed and patented, aiming to increase yield, reduce costs, and improve safety and environmental friendliness.[5][6][7]

While primarily valued as a precursor to Roflumilast, recent research has also explored the independent biological activity of this compound, revealing potential therapeutic effects in its own right.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 162401-62-9 | [9] |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [9] |

| Molecular Weight | 258.22 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 118-120 °C | [10] |

| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [10] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 3.87 ± 0.10 (Predicted) | [10] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [10] |

Synthetic Pathways

Several synthetic routes for this compound have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic pathway.

Caption: A common synthetic route to this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on published patent literature.

Protocol 1: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde[5]

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

-

To a 250 mL four-necked flask under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO).

-

Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

-

Stir the mixture for 30 minutes.

-

Increase the temperature to 110 °C and stir for 10 hours.

-

Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.

-

Extract the product three times with 100 mL of ethyl acetate.

-

Wash the combined organic layers with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

-

To a 250 mL four-necked flask, add 80 mL of DMSO.

-

Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

-

Heat the mixture to 120 °C and stir for 12 hours.

-

Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.

-

Extract the product three times with 100 mL of ethyl acetate.

-

Wash the combined organic layers with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of this compound

-

Dissolve 12 g (50 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 7.3 g (75 mmol) of sulfamic acid in 50 mL of glacial acetic acid.[10]

-

Add a solution of 8.2 g (75 mmol) of sodium chlorite in 15 mL of water to the mixture.[10]

-

Stir the reaction mixture at room temperature for 1 hour.[10]

-

Add 300 mL of water to precipitate the solid product.[10]

-

Filter the solid and dry it at 40 °C.[10]

Biological Activity

While primarily an intermediate, this compound (referred to as DGM in a key study) has been shown to possess independent biological activity.[8] A 2023 study in the International Journal of Molecular Sciences demonstrated its potential as an anti-fibrotic agent.[8]

The study found that DGM attenuated transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 lung cells and bleomycin-induced pulmonary fibrosis in rats.[8][10] DGM treatment suppressed the expression of profibrotic proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin.[8][10]

TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of DGM appear to be mediated through the inhibition of the TGF-β/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis.[8][11][12][13][14][15] The study showed that DGM treatment significantly reduced the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[8][10]

The following diagram illustrates the proposed mechanism of action of DGM on the TGF-β/Smad signaling pathway.

Caption: Proposed mechanism of DGM on the TGF-β/Smad signaling pathway.

Quantitative Biological Data

The following table summarizes the quantitative findings from the study on the biological activity of DGM.[8]

| Parameter | Condition | Result |

| Cell Viability | A549 and H1299 cells treated with 5 ng/mL TGF-β1 for 48h | Concentration-dependent proliferation |

| Inflammatory Cells in BALF | Bleomycin-induced fibrotic rats treated with 60 mg/kg DGM | Significant reduction in total inflammatory cells, particularly neutrophils, lymphocytes, and eosinophils |

| Pro-inflammatory Cytokines | Bleomycin-induced fibrotic rats treated with DGM | Dose-dependent reduction in TNF-α, TGF-β1, IL-6, MCP-1, and MMP-7 |

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Roflumilast. The development of various synthetic routes highlights the ongoing efforts to optimize its production for pharmaceutical applications. Furthermore, emerging research into its independent biological activities, particularly its anti-fibrotic effects through the modulation of the TGF-β/Smad signaling pathway, opens up new avenues for its potential therapeutic use. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 7. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 8. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 162401-62-9 [chemicalbook.com]

- 11. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. TGF-β-Smad3 signaling in emphysema and pulmonary fibrosis: an epigenetic aberration of normal development? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of TGF-beta/Smad signaling pathway on lung myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] This document compiles known solubility characteristics in organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its interaction with a critical biological signaling pathway. The information presented is intended to support further research and development activities involving this compound.

Introduction

This compound, also known as Roflumilast intermediate B, is a crucial building block in the manufacturing of Roflumilast.[1][3][4] Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[1][4] Understanding the physicochemical properties of this intermediate, particularly its solubility, is critical for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility in common organic solvents and provides relevant biological context.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is primarily qualitative, indicating slight solubility in select polar aprotic and protic solvents.

Qualitative Solubility Data

The following table summarizes the observed qualitative solubility of this compound in various organic solvents based on available data sheets and patent literature.

| Organic Solvent | CAS Number | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1][4] |

| Methanol | 67-56-1 | Slightly Soluble[1][4] |

| Glacial Acetic Acid | 64-19-7 | Soluble (used as a reaction solvent)[4] |

| Acetone | 67-64-1 | Mentioned in synthesis protocols[5] |

| Ethyl Acetate | 141-78-6 | Used for extraction[6] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Used as a reaction solvent[6] |

| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Used as a reaction solvent[6] |

| Acetonitrile | 75-05-8 | Used for recrystallization[7] |

| n-Heptane | 142-82-5 | Used for recrystallization[7] |

| Toluene | 108-88-3 | Used for recrystallization[8] |

| Petroleum Ether | 8032-32-4 | Used for recrystallization[8] |

Experimental Protocol for Solubility Determination

The following is a general, standardized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a fundamental technique in chemical and pharmaceutical sciences.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

-

Biological Activity and Signaling Pathway

This compound has been shown to exhibit biological activity, notably as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT).[1][4] This effect is mediated through the TGF-β/Smad signaling pathway.[1]

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in diseases such as fibrosis and cancer. The canonical pathway involves the activation of Smad proteins.

Figure 2: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

As depicted in Figure 2, the binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI). The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[2] These phosphorylated Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like EMT. This compound has been shown to reduce the phosphorylation level of Smad2/3, thereby inhibiting the downstream signaling cascade.[1][4]

Conclusion

While quantitative solubility data for this compound remains a key area for future investigation, this guide consolidates the currently available qualitative information and provides a standardized methodology for its determination. The established role of this compound in inhibiting the TGF-β/Smad signaling pathway underscores its potential for further biological investigation beyond its function as a synthetic intermediate. The information presented herein aims to facilitate and inform future research and development efforts for scientists and professionals in the pharmaceutical field.

References

- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 4. This compound | 162401-62-9 [chemicalbook.com]

- 5. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. bosterbio.com [bosterbio.com]

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as Roflumilast.[1]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 258.22 g/mol | [1][3][4][5][7][8] |

| CAS Number | 162401-62-9 | [1][4][5] |

Chemical Structure

The structural formula of this compound is fundamental to understanding its chemical reactivity and interactions.

Caption: Chemical structure of this compound.

References

- 1. This compound | 162401-62-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 162401-62-9 [m.chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. store.usp.org [store.usp.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)- | C12H12F2O4 | CID 19705420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate and potential impurity in the synthesis of Roflumilast.[1] This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Titrimetry, and Thermal Analysis. The provided methods are essential for purity assessment, stability studies, and quality control in a drug development setting.

Compound Information

-

IUPAC Name: this compound[2]

-

Synonyms: Roflumilast intermediate B, Roflumilast Impurity 9[2]

-

CAS Number: 162401-62-9[2]

-

Molecular Formula: C₁₂H₁₂F₂O₄[2]

-

Molecular Weight: 258.22 g/mol [2]

-

Appearance: White to off-white solid

-

Solubility: Slightly soluble in DMSO and Methanol[1]

-

Melting Point: 118-120 °C[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying the amount of this compound. The following method is adapted from established procedures for the analysis of Roflumilast and its related substances.

Experimental Protocol: HPLC

A gradient HPLC method is recommended to ensure the separation of the main component from potential process-related impurities and degradation products.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

-

Further dilute with the diluent to a final concentration of 0.1 mg/mL for analysis.

System Suitability:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for 6 replicate injections |

Experimental Workflow: HPLC Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful tool for the unambiguous identification of this compound and for the detection and quantification of trace-level impurities.

Experimental Protocol: LC-MS

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6.1-7 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 257.1 |

| Product Ions (m/z) | For fragmentation confirmation (e.g., 213.1, 149.0) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Logical Relationship: LC-MS Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.

Experimental Protocol: NMR

¹H NMR Spectroscopy:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 25 °C |

| Number of Scans | 16 |

| Relaxation Delay | 1 s |

¹³C NMR Spectroscopy:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 25 °C |

| Number of Scans | 1024 |

| Relaxation Delay | 2 s |

Expected Chemical Shifts (¹H NMR, approximate):

-

δ 12.9 (s, 1H): Carboxylic acid proton

-

δ 7.5-7.7 (m, 2H): Aromatic protons

-

δ 7.2-7.4 (m, 1H): Aromatic proton

-

δ 6.8-7.1 (t, 1H): Difluoromethoxy proton (CHF₂)

-

δ 3.9 (d, 2H): Methylene protons (-OCH₂-)

-

δ 1.2 (m, 1H): Cyclopropyl methine proton

-

δ 0.6 (m, 2H): Cyclopropyl methylene protons

-

δ 0.3 (m, 2H): Cyclopropyl methylene protons

Titrimetry for Assay

A simple acid-base titration can be employed for the assay of this compound, providing a cost-effective method for determining the content of the carboxylic acid.

Experimental Protocol: Titration

-

Accurately weigh approximately 200 mg of the sample into a 125 mL Erlenmeyer flask.

-

Dissolve the sample in 50 mL of neutralized ethanol (prepared by adding a few drops of phenolphthalein to ethanol and titrating with 0.1 M NaOH to a faint pink endpoint).

-

Add 2-3 drops of phenolphthalein indicator to the sample solution.

-

Titrate with standardized 0.1 M sodium hydroxide (NaOH) until a persistent faint pink color is observed.

-

Record the volume of NaOH consumed.

-

Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation:

Assay (%) = (V * M * E) / W * 100

Where:

-

V = Volume of NaOH consumed (in L)

-

M = Molarity of NaOH solution

-

E = Equivalent weight of the analyte (258.22 g/mol )

-

W = Weight of the sample (in g)

Titration Experimental Workflow

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, melting behavior, and presence of solvates or hydrates.

Experimental Protocol: TGA/DSC

Thermogravimetric Analysis (TGA):

| Parameter | Value |

| Instrument | TGA Analyzer |

| Sample Pan | Platinum or Alumina |

| Temperature Range | 30 °C to 400 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Flow Rate | 50 mL/min |

Differential Scanning Calorimetry (DSC):

| Parameter | Value |

| Instrument | DSC Analyzer |

| Sample Pan | Aluminum, hermetically sealed |

| Temperature Range | 30 °C to 150 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Flow Rate | 50 mL/min |

Expected Results:

-

TGA: A stable thermogram with no significant weight loss until decomposition at higher temperatures is expected for a pure, anhydrous sample.

-

DSC: A sharp endothermic peak corresponding to the melting point of the compound (around 118-120 °C) should be observed.[1]

Data Presentation Summary

| Analytical Method | Key Parameters Measured | Typical Application |

| HPLC | Purity, Assay, Related Substances | Quality Control, Stability Testing |

| LC-MS | Molecular Weight, Structure Confirmation, Trace Impurity Analysis | Impurity Identification, Metabolite Studies |

| NMR | Chemical Structure, Proton and Carbon Environment | Structural Elucidation, Confirmation of Identity |

| Titrimetry | Assay (Content of Carboxylic Acid) | Quantitative Analysis, Quality Control |

| TGA/DSC | Thermal Stability, Melting Point, Solvates/Hydrates | Physicochemical Characterization, Polymorphism Screening |

Disclaimer

The methods and protocols described in these application notes are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the user to validate any analytical method for its intended purpose.

References

HPLC analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

An Application Note on the HPLC Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration are critical quality attributes that must be carefully controlled during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purity assessment of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical and Physical Properties [3][4]

| Property | Value |

| CAS Number | 162401-62-9 |

| Molecular Formula | C12H12F2O4 |

| Molecular Weight | 258.22 g/mol |

| Melting Point | 118-120 °C |

| Solubility | DMSO (Slightly), Methanol (Slightly)[1] |

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described HPLC method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Performance |

| Tailing Factor (T) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | > 5000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocols

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV/Vis or Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Reagent and Standard Preparation

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (ACS grade)

-

Water (HPLC grade)

-

This compound reference standard

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of the reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of dilutions from the stock solution using the diluent.

Sample Preparation

-

Accurately weigh a sample containing approximately 10 mg of this compound.

-

Transfer to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Perform a blank injection (diluent).

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve.

Diagrams

Caption: HPLC analysis workflow for this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

References

- 1. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. mdpi.com [mdpi.com]

protocol for synthesizing Roflumilast from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Application Note and Protocol: Synthesis of Roflumilast

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, Roflumilast exerts anti-inflammatory effects, making it a valuable therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD).[1][2] This document provides a detailed protocol for the synthesis of Roflumilast via the amide coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-amino-3,5-dichloropyridine. The procedure involves the activation of the carboxylic acid to its corresponding acid chloride, followed by reaction with the aminopyridine derivative.

Roflumilast Signaling Pathway

Roflumilast's mechanism of action centers on the inhibition of the PDE4 enzyme. This inhibition prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn mediates a downstream anti-inflammatory response. This includes the reduction of inflammatory cells such as neutrophils and eosinophils in the lungs.[1][3]

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory response.

Synthetic Workflow

The synthesis of Roflumilast from this compound is a two-step, one-pot procedure. The first step is the activation of the carboxylic acid to an acid chloride using a chlorinating agent. The second step is the coupling of the activated acid chloride with 4-amino-3,5-dichloropyridine to form the final amide product.

Caption: Workflow for the synthesis of Roflumilast.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Roflumilast.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | [4][5] |

| Thionyl Chloride | 1.5 - 2.0 eq | [4][5] |

| 4-amino-3,5-dichloropyridine | 1.2 eq | [5] |

| Sodium Hydride (60% in mineral oil) | 2.4 eq | [5] |

| Solvents | ||

| Toluene | ~10 vol | [4] |

| N,N-Dimethylformamide (DMF) | Catalytic amount (~0.05 vol) | [4] |

| Tetrahydrofuran (THF) | ~10 vol | [5] |

| Reaction Conditions | ||

| Acid Chloride Formation Temperature | 70 - 80 °C | [4] |

| Acid Chloride Formation Time | 2 - 3 hours | [4] |

| Amide Coupling Temperature | 20 - 30 °C | [5] |

| Amide Coupling Time | 1 - 2 hours | [5] |

| Yield and Purity | ||

| Typical Yield | >90% | [6] |

| Purity (by HPLC) | >99% | [7] |

Detailed Experimental Protocol

5.1. Materials and Reagents

-

This compound

-

4-amino-3,5-dichloropyridine

-

Thionyl chloride (SOCl₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

5.2. Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Standard laboratory glassware

-

Büchner funnel and filter paper

-

Vacuum oven

5.3. Procedure

Step 1: Formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride [4]

-

In a clean, dry three-neck round-bottom flask purged with nitrogen, add this compound (1.0 eq).

-

Add anhydrous toluene (~10 volumes) and a catalytic amount of anhydrous DMF (~0.05 volumes).

-

Stir the mixture to obtain a suspension.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the mixture to 40-50°C and distill off the excess thionyl chloride under reduced pressure. The resulting solution contains the acid chloride intermediate. This is used directly in the next step.

Step 2: Amide Coupling to form Roflumilast [5][7]

-

In a separate dry three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (2.4 eq) in anhydrous THF (~5 volumes).

-

To this suspension, add 4-amino-3,5-dichloropyridine (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the resulting mixture for 30 minutes at 20-25°C.

-

Dissolve the acid chloride from Step 1 in anhydrous THF (~5 volumes).

-

Add the acid chloride solution dropwise to the aminopyridine-sodium hydride suspension over a period of 30-60 minutes, maintaining the temperature below 30°C.

-

Stir the reaction mixture for 1-2 hours at 20-25°C after the addition is complete.

5.4. Workup and Purification

-

Upon completion of the reaction, cool the mixture to 10-15°C.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Add Ethyl Acetate to the mixture and stir.

-

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield a solid.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by slurrying in a solvent like ethyl acetate to afford high-purity Roflumilast.[5]

-

Filter the purified solid, wash with a small amount of cold solvent, and dry in a vacuum oven at 45-50°C.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and toxic reagent; handle with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

experimental use of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in COPD research